molecular formula C12H13IN2O B11775479 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole

Cat. No.: B11775479
M. Wt: 328.15 g/mol
InChI Key: FDSFMIJHORZNSD-UHFFFAOYSA-N
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Description

4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole (Molecular Formula: C₁₂H₁₂IN₂O⁴) is a specialized heterocyclic compound designed for research applications. Its structure integrates a pyrazole core, an isopropyl group, and a 4-iodophenoxy moiety, making it a versatile intermediate in medicinal chemistry and materials science. The compound's primary research value lies in its potential as a key building block . The pyrazole scaffold is a common feature in molecules with diverse biological activities . Furthermore, the iodine atom on the phenoxy ring presents a reactive site for further functionalization via modern metal-catalyzed cross-coupling reactions , such as Suzuki or Sonogashira couplings, which are powerful tools for constructing complex biaryl systems prevalent in drug discovery . This makes the compound a useful template for generating libraries of derivatives for biological screening. While specific mechanistic or pharmacological data for this exact molecule may not be widely published, analogous pyrazole-containing compounds have been investigated as potential prostate cancer agents . Researchers may find this compound valuable for developing novel therapeutic candidates or as a synthetic intermediate in constructing more complex molecular architectures. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

4-(4-iodophenoxy)-1-propan-2-ylpyrazole

InChI

InChI=1S/C12H13IN2O/c1-9(2)15-8-12(7-14-15)16-11-5-3-10(13)4-6-11/h3-9H,1-2H3

InChI Key

FDSFMIJHORZNSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)I

Origin of Product

United States

Synthetic Methodologies for 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole and Analogous Pyrazole Derivatives

Strategies for Pyrazole Ring Formation

Multi-Component and One-Pot Synthetic Approaches

Claisen Condensation-Based Routes

Claisen condensation and the related Claisen-Schmidt condensation are powerful C-C bond-forming reactions that provide access to 1,3-dicarbonyl compounds, which are key precursors for pyrazole synthesis. researchgate.netnih.govrsc.orgnih.gov The general strategy involves the condensation of an ester with a ketone or another ester to form a β-dicarbonyl compound. This intermediate is then cyclized with a suitable hydrazine, in this case, isopropylhydrazine, to yield the 1-isopropyl-pyrazole ring.

For instance, a sterically hindered Claisen condensation between diethyl oxalate (B1200264) and an appropriate ketone can produce a 2,4-diketoester. researchgate.net This diketoester can subsequently undergo cyclocondensation with isopropylhydrazine to form the desired pyrazole core. Similarly, the Claisen-Schmidt condensation, which involves an aldehyde and a ketone, can be used to synthesize α,β-unsaturated ketones (chalcones). nih.govnih.gov These chalcones can then be reacted with hydrazine to form pyrazolines, which are subsequently oxidized to pyrazoles. nih.gov

Table 1: Overview of Claisen Condensation-Based Routes to Pyrazole Precursors

Reaction TypeReactantsIntermediate ProductSubsequent Reagent for Cyclization
Claisen CondensationDiethyl Oxalate + Alkylphenone2,4-Diketoester researchgate.netIsopropylhydrazine
Claisen-Schmidt CondensationBenzaldehyde derivative + Acetophenone derivativeChalcone (1,3-Diaryl-2-propen-1-one) nih.govIsopropylhydrazine
Aldol-Type CondensationPyrrolinone/Isoindolone + Pyrazole/Imidazole aldehydeMethine-bridged conjugated system nih.govN/A (Used for linking existing rings)
Cycloaddition and Michael Addition Pathways

Cycloaddition and Michael addition reactions offer alternative and often highly regioselective pathways to the pyrazole core. The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a prominent method. organic-chemistry.org This reaction typically involves a 1,3-dipole, such as a nitrile imine (generated in situ from a hydrazonoyl halide), and a dipolarophile, like an alkyne or alkene, to construct the five-membered pyrazole ring directly. organic-chemistry.org

The Michael addition pathway is another standard approach, involving the conjugate addition of a nucleophile, such as hydrazine, to an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.org This reaction forms a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. wikipedia.org The choice of substrates and reaction conditions, including the presence of specific catalysts, can influence the regioselectivity of the final product. wikipedia.org

Table 2: Comparison of Cycloaddition and Michael Addition Pathways

PathwayKey Reaction TypeTypical SubstratesKey Features
Cycloaddition [3+2] Dipolar CycloadditionNitrile imines + Alkynes/Alkenes organic-chemistry.orgDirect formation of the aromatic ring; often high regioselectivity.
Michael Addition Conjugate Addition / CyclocondensationHydrazines + α,β-Unsaturated Carbonyls researchgate.netwikipedia.orgForms a pyrazoline intermediate requiring subsequent oxidation; a standard and versatile method.
Cascade Reaction Michael Addition / HemiacetalizationPyrazolin-5-ones + α,β-Unsaturated Aldehydes nih.govAllows for the synthesis of more complex, fused pyrazole systems like tetrahydropyrano[2,3-c]pyrazoles. nih.gov

Transition Metal-Catalyzed Synthesis of Pyrazoles (e.g., Palladocatalyzed Carbonylation)

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct and functionalize heterocyclic rings with high efficiency and selectivity. frontiersin.org While the classical methods are robust, palladium-catalyzed reactions, in particular, offer novel routes. For instance, a one-pot process involving a carbonylative Heck coupling followed by cyclization with hydrazines can be used to synthesize pyrazoles. researchgate.net

Palladium catalysis is also instrumental in the functionalization of the pyrazole ring through C–H bond activation. frontiersin.orgorganic-chemistry.org This approach allows for the direct introduction of aryl or other groups onto a pre-formed pyrazole core, bypassing the need for pre-functionalized starting materials. organic-chemistry.org While not a primary ring-forming reaction in the classical sense, these C-H functionalization strategies are integral to modern synthetic routes for accessing complex, substituted pyrazoles. frontiersin.orgmdpi.com

Introduction of the 4-Iodophenoxy Moiety

Once the 1-isopropyl-1H-pyrazole core is synthesized, the next critical phase is the introduction of the 4-iodophenoxy group at the C4 position. This can be achieved through several distinct strategies.

Phenoxylation Reactions

Phenoxylation involves the formation of a diaryl ether linkage between the C4 position of the pyrazole and a phenolic compound. This is typically accomplished using transition metal-catalyzed cross-coupling reactions. Two of the most common methods are the Ullmann condensation and the Buchwald-Hartwig amination-type etherification.

Ullmann Condensation: This classical copper-catalyzed reaction involves coupling an aryl halide (e.g., 4-iodo-1-isopropyl-1H-pyrazole) with a phenol (B47542) (e.g., 4-iodophenol) in the presence of a base. nih.gov Modern protocols often use ligands like picolinic acid to facilitate the reaction under milder conditions. nih.gov

Buchwald-Hartwig Etherification: This palladium-catalyzed reaction offers an alternative, often more versatile, method for C-O bond formation. wikipedia.org It couples an aryl halide or triflate with an alcohol or phenol using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org

Both methods could theoretically be used to couple a 4-halo-1-isopropyl-1H-pyrazole precursor with 4-iodophenol (B32979) to form the target compound.

Directed Iodination Strategies (e.g., C-H Bond Activation)

An alternative strategy involves first synthesizing 4-phenoxy-1-isopropyl-1H-pyrazole and then introducing the iodine atom in a subsequent step. This late-stage functionalization relies on directed iodination.

This can be achieved through electrophilic aromatic substitution on the electron-rich phenoxy ring. The ether linkage is an ortho-, para-directing group, meaning that reaction with an electrophilic iodine source (e.g., I₂, N-iodosuccinimide) would yield the desired 4-iodo product.

More advanced methods involve transition-metal-catalyzed C-H bond activation. A palladium(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant has been developed for a wide range of heterocycles and aromatic compounds. Such a strategy could potentially be applied to selectively iodinate the C-H bond at the para-position of the phenoxy ring, directed by the pyrazole moiety or other functional groups. mdpi.com

Table 3: Iodination Strategies for Aromatic Rings

MethodReagentsKey Features
Electrophilic HalogenationI₂ / HIO₃ or I₂ / Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)Direct iodination of the pyrazole ring at C4; highly regioselective.
Pd-Catalyzed C-H IodinationPd(II) catalyst, I₂ (as oxidant)Direct functionalization of a C-H bond, avoiding pre-functionalization. Compatible with various heterocycles.
Ni-Catalyzed C-H IodinationNi(II) catalyst, I₂A DFT method has been used to study the mechanism of Ni(II)-catalyzed C(sp2)–H iodination.

Coupling Reactions with Iodinated Precursors

Perhaps the most convergent and efficient strategy involves the coupling of two pre-functionalized building blocks: a 1-isopropyl-1H-pyrazole halogenated at the C4 position and 4-iodophenol. This approach benefits from the commercial availability or straightforward synthesis of the required precursors.

The key step is the C-O bond formation, as described in the phenoxylation reactions (Section 2.2.1). The synthesis would begin with the creation of a suitable pyrazole precursor, such as 4-iodo-1-isopropyl-1H-pyrazole. The iodination of the pyrazole ring at the C4 position is a well-established transformation, often achieved with high regioselectivity using reagents like iodine in the presence of an oxidant such as ceric ammonium nitrate (CAN) or iodic acid (HIO₃). This iodinated pyrazole can then be coupled with 4-iodophenol using either Ullmann (Cu-catalyzed) or Buchwald-Hartwig (Pd-catalyzed) conditions to yield this compound.

Introduction of the 1-Isopropyl Group

The alkylation of the pyrazole ring at the N1 position is a crucial step in the synthesis of this compound. A common and effective method for installing N-alkyl groups, including isopropyl substituents, is the Mitsunobu reaction. This reaction allows for the alkylation of an N-H bond under mild conditions.

A representative procedure involves reacting a pyrazole precursor, such as 4-nitro-1H-pyrazole, with 2-propanol in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD). The reaction proceeds by activating the alcohol with the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. The pyrazole anion then acts as a nucleophile, displacing the phosphine oxide to form the N-isopropyl pyrazole product.

For instance, the synthesis of 1-isopropyl-4-nitro-1H-pyrazole was achieved by stirring 4-nitro-1H-pyrazole with 2-propanol, triphenylphosphine, and di-tert-butyl azodicarboxylate in tetrahydrofuran (B95107) at room temperature for 16 hours. chemicalbook.com This method is advantageous for its mild conditions and applicability to various substrates, though it requires chromatographic purification to remove reagent-derived byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.

Alternative strategies for N-isopropylation include direct alkylation using isopropyl halides (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a base. The choice of base and solvent is critical for controlling the reaction's regioselectivity and preventing side reactions.

Modern Catalytic Approaches in Pyrazole Synthesis

Recent advancements in catalysis have provided more efficient, environmentally friendly, and cost-effective routes for synthesizing the pyrazole core. These modern approaches often lead to higher yields and simpler purification processes compared to traditional methods.

Nanocatalysis (e.g., Nano-ZnO Catalysis)

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering high catalytic activity due to the large surface-area-to-volume ratio of nanoparticles. Zinc oxide nanoparticles (nano-ZnO) have been identified as a particularly effective, heterogeneous, and reusable catalyst for pyrazole synthesis. researchgate.netrsc.orgresearchgate.net

Nano-ZnO facilitates the condensation reaction between 1,3-dicarbonyl compounds (or their analogs) and hydrazine derivatives, which is a fundamental method for forming the pyrazole ring. researchgate.net The key advantages of this protocol include:

High Efficiency: Reactions often proceed with excellent yields and in shorter timeframes compared to conventional methods. researchgate.net

Green Chemistry: These reactions can often be performed in environmentally benign solvents like water or even under solvent-free conditions, reducing hazardous waste. researchgate.netnanomaterchem.com

Catalyst Reusability: As a heterogeneous catalyst, nano-ZnO can be easily recovered from the reaction mixture by simple filtration and reused for several cycles without a significant loss of catalytic activity. researchgate.net

Simple Work-up: The ease of catalyst separation simplifies the product purification process. researchgate.net

For example, a one-pot, four-component synthesis of pyranopyrazoles from an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) has been successfully demonstrated using nano-ZnO in an aqueous medium. researchgate.net The catalyst activates the carbonyl groups, facilitating the cascade of reactions that lead to the final product. nanomaterchem.com

Table 1: Application of Nano-ZnO in Pyrazole Synthesis

ReactantsCatalyst AmountSolventTemperatureTimeYield (%)Reference
Phenyl hydrazine, 1,3-diketone/ketoesterNot specifiedAqueousAmbientShortExcellent researchgate.net
Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate5 mol%Water70°C1-1.5 hHigh researchgate.net
Benzaldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate25 mgWaterRoom Temp10 min96 nanomaterchem.com

Ligand-Free Reaction Systems

The development of ligand-free catalytic systems represents another significant step towards more sustainable chemical synthesis. Ligands, particularly complex phosphine-based ones, can be expensive, air-sensitive, and difficult to separate from the final product. Ligand-free systems circumvent these issues.

Iron-catalyzed reactions are one example of this approach. A facile synthesis of 1,3- and 1,3,5-substituted pyrazoles has been described using the cyclization of hydrazones and 1,2-diols in the presence of ferric nitrate under neat (solvent-free) and ligand-free conditions. researchgate.net This method is notable for its operational simplicity and use of an inexpensive and environmentally benign metal catalyst. researchgate.net Similarly, transition-metal-free approaches, such as using molecular iodine as a catalyst, have been developed for the synthesis of sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones. mdpi.com These systems reduce costs and simplify the purification process, aligning with the principles of green chemistry.

Reaction Optimization and Process Development

Optimizing reaction conditions is paramount for the industrial-scale synthesis of pyrazole derivatives. Key areas of focus include controlling the formation of specific isomers (regioselectivity) and maximizing the product output (yield enhancement).

Regioselectivity Control in Pyrazole Synthesis

The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two different regioisomers. The classic Knorr pyrazole synthesis, for instance, is known to often produce a mixture of products. nih.govwikipedia.org Controlling the regioselectivity is therefore a critical challenge.

Several strategies have been developed to direct the reaction towards a single, desired isomer:

Catalyst and Reagent Control: The choice of catalyst can significantly influence the reaction pathway. For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be highly regioselective, affording 3-CF₃-pyrazoles in excellent yields. mdpi.com

Base-Mediated Cycloadditions: A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective route to polysubstituted pyrazoles. acs.org The nature of the base and the electronic properties of the substrates can be tuned to favor one isomer over another.

Reaction Conditions: Modifying reaction conditions such as solvent and temperature can alter the regiochemical outcome. In some cases, thermodynamically stable products are favored under certain conditions, while kinetically controlled products are formed under others. nih.gov

Directed Synthesis: In a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes, the regioselectivity of the transformation was confirmed using 2D-NMR techniques and correlated with DFT calculations, which showed that the observed 3,4-diaryl product corresponded to the most stable outcome with the lowest activation energy. rsc.org

Yield Enhancement Strategies

Maximizing product yield is a primary goal of process development. Modern synthetic methodologies offer numerous avenues for yield enhancement.

Flow Chemistry: Performing reactions in continuous-flow reactors can improve yields and safety, especially for reactions involving hazardous intermediates like diazo compounds. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and often higher yields compared to batch processes. nih.gov

Optimization of Catalysis: As demonstrated in the synthesis of pyranopyrazoles using nano-ZnO, systematically optimizing the amount of catalyst and the choice of solvent can dramatically impact the product yield. A study showed that increasing the nano-ZnO catalyst amount up to 25 mg and using water as the solvent resulted in a 96% yield, whereas the absence of a catalyst or the use of other solvents gave significantly lower yields. nanomaterchem.com

Table 2: Optimization of Reaction Parameters for Pyranopyrazole Synthesis

EntryCatalyst (ZnO, mg)SolventTime (min)Yield (%)Reference
1--H₂O50No Reaction nanomaterchem.com
210H₂O1073 nanomaterchem.com
325EtOH/Water1075 nanomaterchem.com
425DMSO1041 nanomaterchem.com
525EtOH1067 nanomaterchem.com
625H₂O1096 nanomaterchem.com

By leveraging these advanced catalytic and process optimization strategies, the synthesis of complex pyrazole derivatives like this compound can be achieved with greater efficiency, control, and sustainability.

Reaction Condition Tuning (e.g., Temperature, Pressure, Solvent Systems)

The synthesis of pyrazole derivatives is highly influenced by reaction conditions, and the optimization of parameters such as temperature, solvent, and catalytic systems is crucial for achieving high yields and selectivity. mdpi.com While specific conditions for this compound are not extensively detailed in the public literature, the principles of reaction condition tuning can be understood from studies on analogous pyrazole syntheses.

Temperature plays a pivotal role in pyrazole formation. For instance, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C was found to improve the product yield. mdpi.com In other cases, reactions can proceed efficiently at room temperature, which is often desirable for energy efficiency and to minimize side reactions. mdpi.comorganic-chemistry.org Some syntheses, however, require elevated temperatures, such as heating under reflux for several hours or temperatures as high as 95 °C to 120 °C, to drive the reaction to completion. jetir.orgnih.govnih.gov Flow chemistry offers rigorous control over temperature and pressure, which can enhance reaction efficiency and reproducibility. nih.gov

The choice of solvent is another critical factor. Solvents are selected based on their ability to dissolve reactants, their boiling points for temperature control, and their interaction with catalysts and intermediates. A screening of solvents for a PhICl2-mediated thiocyanation of pyrazoles revealed that toluene (B28343) was the most effective, while solvents like DMF, MeOH, MeCN, or DCM resulted in significantly lower yields. beilstein-journals.org In some eco-friendly procedures, water or ethanol are used as solvents, minimizing the environmental impact. jetir.orgresearchgate.net N,N-dimethylacetamide has also been used effectively for the condensation of 1,3-diketones with arylhydrazines at room temperature. organic-chemistry.org The optimization of reaction conditions for a model pyrazole synthesis is detailed in the table below, showcasing the impact of solvent choice.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis nih.gov
EntrySolventYield of Product A (%)Yield of Product B (%)Conditions
1CH₃CNN.R.N.R.r.t., 0.5 h
2DMSON.R.N.R.r.t., 0.5 h
3THFN.R.N.R.r.t., 0.5 h
4EtOHN.R.N.R.95 °C, 12 h
5EtOH with DBU956595 °C, 12 h

N.R. = No Reaction; r.t. = room temperature; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene. Product A and B refer to different pyrazole derivatives synthesized in the study.

Purification and Isolation Techniques for Pyrazole Compounds

Following synthesis, the crude pyrazole product must be purified to remove unreacted starting materials, catalysts, and by-products. The primary methods for purifying solid compounds like pyrazole derivatives are recrystallization and chromatography.

Recrystallization Methodologies

Recrystallization is a widely used technique for the purification of solid organic compounds based on differences in solubility. mt.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. mt.com

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. mt.com For pyrazole derivatives, a variety of solvents have been proven effective. Alcohols such as ethanol and methanol (B129727) are commonly used. jetir.orgresearchgate.net Other solvents mentioned in the literature for pyrazole purification include ethyl acetate (B1210297) and cyclohexane. researchgate.netscispace.com Mixed solvent systems, like an ethanol-water mixture, can also be employed, particularly if the compound is soluble in one solvent (e.g., alcohol) and insoluble in the other (e.g., water). researchgate.net In this method, the compound is dissolved in the hot solvent in which it is more soluble, and the second solvent is added dropwise until turbidity appears, promoting crystallization upon cooling. researchgate.net

Another technique is anti-solvent recrystallization, where a second solvent (the anti-solvent) is added to a solution of the compound to reduce its solubility and induce precipitation. mt.com In some cases, purification can be achieved by converting the pyrazole into an acid addition salt, which is then crystallized from an organic solvent or water. google.com The purified salt can then be neutralized to recover the pure pyrazole.

Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives
SolventTypical UseReference
MethanolSingle solvent recrystallization jetir.org
Ethanol (e.g., 96% or 30%)Single solvent or mixed solvent systems researchgate.netscispace.com
Isopropyl alcoholSingle solvent recrystallization researchgate.net
Ethyl acetateSingle solvent recrystallization researchgate.net
CyclohexaneSingle solvent recrystallization scispace.com
Ethanol-WaterMixed solvent recrystallization researchgate.net
Methanol-HexaneSolvent-antisolvent partitioning researchgate.net

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique used to purify compounds from mixtures. nih.gov It relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For pyrazole compounds, several chromatographic methods are applicable.

Column Chromatography is a standard method for purification in synthetic chemistry. Silica (B1680970) gel is a common stationary phase for the separation of pyrazole derivatives. nih.gov The mobile phase, or eluent, is typically a mixture of nonpolar and polar organic solvents, such as petroleum ether (PE) and ethyl acetate (EtOAc). nih.gov The polarity of the eluent is optimized to achieve good separation of the target compound from impurities. For basic pyrazole compounds that might interact strongly with the acidic silica gel, the silica can be deactivated with a base like triethylamine (B128534) or ammonia (B1221849) in methanol to prevent product loss on the column. researchgate.net Alternatively, a neutral stationary phase like alumina (B75360) can be used. researchgate.net Reversed-phase column chromatography using C-18 silica with an acetonitrile (B52724)/water gradient is another option for polar or water-soluble pyrazoles. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical separation and preparative purification of pyrazoles. acs.org In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C-18) is used with a polar mobile phase. sielc.com A common mobile phase for pyrazole analysis consists of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com For the separation of chiral pyrazole derivatives, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, have shown excellent enantioselective separation for pyrazole enantiomers. acs.orgnih.gov The choice of mobile phase in chiral chromatography, such as normal phase (e.g., n-hexane/ethanol) or polar organic mode (e.g., acetonitrile, methanol), can significantly impact resolution and analysis time. acs.orgnih.gov

Supercritical Fluid Chromatography (SFC) is often considered a more efficient and "greener" alternative to HPLC for chiral separations, offering faster separations and reduced consumption of organic solvents. chromatographyonline.com Chiral columns like the (S,S)Whelk-O1 have been successfully used in SFC for resolving pyrazole intermediates. chromatographyonline.com

Table 3: Chromatographic Techniques for Pyrazole Purification
TechniqueStationary PhaseTypical Mobile Phase/EluentApplicationReference
Column ChromatographySilica GelPetroleum Ether/Ethyl AcetateGeneral purification nih.gov
Column ChromatographyDeactivated Silica Gel (with Et₃N)VariesPurification of basic pyrazoles researchgate.net
Reverse-Phase ColumnC-18 SilicaAcetonitrile/Water gradientPurification of polar pyrazoles researchgate.net
Reverse-Phase HPLCNewcrom R1 (low silanol (B1196071) activity)Acetonitrile/Water/Phosphoric AcidAnalytical separation sielc.com
Chiral HPLCLux cellulose-2, Lux amylose-2n-Hexane/Ethanol or AcetonitrileEnantioselective separation acs.orgnih.gov
Chiral SFC(S,S)Whelk-O1Varies (often CO₂ with co-solvents)Enantioselective separation chromatographyonline.com

Spectroscopic and Advanced Structural Characterization of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Following a comprehensive search of scientific literature and chemical databases, no specific experimental Nuclear Magnetic Resonance (NMR) data for 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole was found. This includes Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced 2D NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the structural elucidation of this compound, is not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Specific ¹³C NMR spectral data to confirm the carbon skeleton of this compound could not be located.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

There are no available studies detailing the use of advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the complete structural assignment of this compound.

Vibrational Spectroscopy

Similar to the NMR data, specific vibrational spectroscopy data for this compound from Fourier Transform Infrared (FTIR) and Raman spectroscopy is not present in the available scientific literature.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra or tables of characteristic vibrational frequencies for this compound have been published.

Raman Spectroscopy

There is no available Raman spectroscopy data for this compound in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For novel pyrazole (B372694) derivatives, this analysis is crucial for confirming the successful synthesis and identity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the calculation of an exact elemental composition. For related pyrazole compounds, HRMS is a standard characterization method to verify the molecular formula. For instance, in the analysis of other complex pyrazoles, the [M+H]⁺ peak is often used to confirm the molecular weight.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it.

For context, the crystal structure for the related compound, 4-iodo-1H-pyrazole, has been determined. It was found to crystallize in the orthorhombic Cmme space group. nih.gov Studies on other substituted pyrazoles have revealed various crystal systems, such as monoclinic and triclinic, depending on the nature and position of the substituents. as-proceeding.comnih.gov This highlights how different functional groups influence the solid-state structure.

Table 1: Example Crystallographic Data for a Related Pyrazole Compound (4-iodo-1H-pyrazole)

Parameter Value
Crystal System Orthorhombic

Note: This data is for a related compound and not for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Once the crystal structure is solved, the arrangement of molecules in the crystal lattice, known as crystal packing, can be analyzed. This analysis focuses on the non-covalent intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds, halogen bonds, and π–π stacking. nih.govmdpi.com

2D Fingerprint Plots

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. nih.gov These plots show the distribution of contact types and their relative contributions to the total Hirshfeld surface area. For example, a typical analysis for a pyrazole derivative might show that H···H contacts account for 40-60% of the interactions, with other significant contributions from contacts involving heteroatoms like oxygen, nitrogen, or halogens. nih.govas-proceeding.com This allows for a direct comparison of the packing motifs between different crystalline structures.

Despite a comprehensive search for scientific literature, specific experimental data regarding the Energy Framework Analysis and Ultraviolet-Visible (UV-Vis) Spectroscopy of the chemical compound this compound could not be located.

Therefore, it is not possible to provide the requested article with the specified sections on Spectroscopic and Advanced Structural Characterization, as the primary research data required to populate these sections is not publicly available.

Computational and Theoretical Investigations of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry to its lowest energy state. researchgate.net These studies reveal crucial parameters that govern the molecule's stability and reactivity.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net For similar pyrazole structures, theoretical band gaps have been calculated around 4 eV, indicating good stability and reactivity. researchgate.net

Table 1: DFT-Derived Electronic Properties

Parameter Significance Typical Findings for Pyrazole Derivatives
HOMO Energy Electron-donating ability Higher values suggest stronger electron donation.
LUMO Energy Electron-accepting ability Lower values indicate a greater propensity to accept electrons.
HOMO-LUMO Gap Chemical reactivity, stability A smaller gap correlates with higher reactivity.

| Dipole Moment | Molecular polarity | Provides insight into intermolecular interactions. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. In these maps, red and yellow colors typically represent electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas signify neutral potential. researchgate.net For pyrazole derivatives, the MEP analysis often reveals that the negative potential is concentrated around electronegative atoms like nitrogen and oxygen, highlighting them as key sites for interaction. researchgate.net

Average Local Ionization Energy (ALIE) provides a detailed measure of the energy required to remove an electron from any point on the molecular surface. This analysis helps in identifying the sites most susceptible to electrophilic reactions with greater precision than MEP alone. Regions with low ALIE values are the most reactive towards electrophiles. This method is particularly useful for distinguishing the reactivity of different lone pairs or π-electron systems within the molecule.

The antioxidant potential of a compound, particularly its ability to act as a radical scavenger, can be assessed by calculating the Bond Dissociation Energy (BDE). BDE is the enthalpy change associated with the homolytic cleavage of a bond. For radical trapping, a lower BDE for an X-H bond (where X is typically O, N, or S) indicates that the hydrogen atom can be more easily donated to a free radical, thus neutralizing it. researchgate.netpan.olsztyn.pl While 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole does not have a classic phenolic hydroxyl group, computational studies can calculate the BDE of its C-H bonds. An effective antioxidant will have a lower BDE than the lipids it is meant to protect, allowing it to intercept damaging radicals. pan.olsztyn.pl

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rdd.edu.iq These simulations provide a dynamic view of the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netresearchgate.net By simulating the molecule's behavior over nanoseconds, researchers can observe stable and transient conformations, analyze the stability of intermolecular hydrogen bonds, and calculate binding free energies. nih.gov For pyrazole derivatives complexed with a protein target, MD simulations are crucial for validating docking results by assessing the stability of the predicted binding pose and the persistence of key interactions throughout the simulation. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is extensively used to screen for potential drug candidates by estimating their binding affinity and analyzing their interaction patterns within the active site of a target protein. nih.govijpbs.com

For pyrazole derivatives, docking studies have been performed against various protein targets, including kinases and other enzymes implicated in diseases like cancer. nih.govnih.gov The simulation calculates a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. ijpbs.com The results also detail the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov These studies are essential for identifying this compound's potential biological targets and understanding its mechanism of action at a molecular level.

Table 2: Example of Molecular Docking Results for a Pyrazole Derivative

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Tyrosine Kinase -10.09 GLU 37 Hydrogen Bond
Aurora A Kinase -8.57 LYS 150, ASP 210 Hydrogen Bond, Hydrophobic

Note: The data in this table is representative of findings for various pyrazole derivatives docked against different protein targets and serves as an illustrative example. researchgate.netnih.govijpbs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are critical for a specific biological response, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds like pyrazole derivatives, which have demonstrated a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects, QSAR studies are particularly valuable. nih.govglobalresearchonline.netekb.eg In the case of this compound, a QSAR model would be developed by first compiling a dataset of structurally related pyrazole derivatives with known biological activities against a specific target.

The process would involve generating a variety of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecule's structure and properties. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then employed to build a predictive model. rjpbr.com

A hypothetical QSAR study for predicting the anticancer activity of pyrazole derivatives, including this compound, might yield an equation similar to this illustrative example:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(MW) + β4(HBD) + β5(HBA)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the other terms represent various molecular descriptors. The coefficients (β) would be determined by the regression analysis and indicate the relative importance of each descriptor to the biological activity.

The predictive power of the developed QSAR model is then rigorously validated using internal and external validation techniques to ensure its robustness and reliability. Once validated, the model can be used to predict the anticancer activity of this compound.

Table 1: Illustrative Data for a Hypothetical QSAR Model of Pyrazole Derivatives

CompoundpIC50 (Experimental)LogPTPSA (Ų)Molecular Weight ( g/mol )H-bond DonorsH-bond AcceptorspIC50 (Predicted)
This compound -4.5 30.0 356.18 0 3 To be predicted
Analog 16.83.245.5280.3146.7
Analog 27.24.135.2320.4037.1
Analog 36.52.950.1265.2156.6
Analog 47.54.828.9350.5027.4

Prediction of Molecular Descriptors Relevant to Biological Activity and Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be broadly classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. The prediction of these descriptors is a crucial step in understanding the potential biological activity and interaction of a compound like this compound with its biological target. researchgate.net

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a key descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. tojqi.net For this compound, a higher LogP value would suggest better lipid membrane permeability.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): The molecular weight of a compound influences its diffusion and transport properties. Generally, lower molecular weight compounds are more readily absorbed and distributed.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors in a molecule is critical for its interaction with biological targets, such as enzymes and receptors. These interactions are fundamental to the mechanism of action of many drugs.

Electronic Descriptors: Properties like dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the electronic aspects of molecular interactions. For instance, the HOMO-LUMO gap can be related to the chemical reactivity and stability of the molecule. eurasianjournals.com

Computational software can accurately predict these and many other descriptors for this compound. The values of these descriptors can then be compared with those of known active compounds to make an initial assessment of its potential biological activity.

Table 2: Predicted Molecular Descriptors for this compound and Their Significance

DescriptorPredicted ValueBiological Relevance
LogP 4.5High lipophilicity, likely good membrane permeability.
TPSA 30.0 ŲModerate polarity, may influence cell penetration.
Molecular Weight 356.18 g/mol Within the range for typical drug-like molecules.
H-bond Donors 0Lacks hydrogen-donating capability.
H-bond Acceptors 3Can accept hydrogen bonds from biological targets.
Molar Refractivity 85.3 cm³Relates to molecular volume and polarizability.
Rotatable Bonds 4Indicates a degree of conformational flexibility.

Biological Activity Research of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole and Pyrazole Analogues

Broad Spectrum Biological Activities of Pyrazole (B372694) Derivatives

The pyrazole nucleus is a privileged structure in drug discovery, forming the core of several clinically approved drugs. researchgate.netresearchgate.net The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of biological activities. nih.govnih.gov Researchers have extensively explored these derivatives, uncovering potent antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects, among others. mdpi.comresearchgate.netorientjchem.orgbenthamdirect.com

Pyrazole derivatives have demonstrated significant activity against a broad spectrum of microbes, including bacteria, fungi, and mycobacteria. nih.govmdpi.com The natural pyrazole C-glycoside, Pyrazofurin, is known for its wide-ranging antimicrobial, antiviral, and antitumor activities. nih.gov Synthetic pyrazoles have also been developed as potent antimicrobial agents, with some compounds showing efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial potency of these compounds is often enhanced by the presence of specific pharmacophores, such as chloro- and bromo-substituents, which increase lipophilicity. mdpi.com For instance, certain pyrazole-thiazole hybrids have shown potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/ml against MRSA. nih.gov Some hydrazone derivatives of pyrazole have displayed remarkable antibacterial and antifungal activities, with MIC values lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

Table 1: Examples of Antimicrobial Activity in Pyrazole Derivatives

Compound Class Target Organism(s) Reported Activity/Potency Reference(s)
Pyrazole-thiazole hybrids Methicillin-resistant Staphylococcus aureus (MRSA) MIC values as low as 4 μg/ml. nih.gov nih.gov
Hydrazone derivatives Gram-positive & Gram-negative bacteria, Fungi MIC values ranging from 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal). nih.gov nih.gov
Imidazo-pyridine substituted pyrazoles Gram-positive & Gram-negative bacteria Potent broad-spectrum activity, with Minimum Bactericidal Concentration (MBC) values <1 μg/ml. nih.gov nih.gov
Pyrazoline-clubbed pyrazoles Pseudomonas aeruginosa, Staphylococcus aureus Potent inhibitors of P. aeruginosa and moderate growth inhibitors of S. aureus. nih.gov nih.gov

The development of pyrazole-based compounds as anticancer agents is a highly active area of research. nih.govnih.govsrrjournals.com These derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and liver. nih.govsrrjournals.comnih.govnih.gov The anticancer efficacy of pyrazole derivatives is often linked to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin. nih.govnih.gov For example, certain pyrazole derivatives have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle. nih.govrsc.org

One study found that the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was significantly more active against the MDA-MB-468 triple-negative breast cancer cell line than the standard drug Paclitaxel, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.govwaocp.org Another series of pyrazole-linked benzothiazole-β-naphthol derivatives exhibited significant cytotoxicity against A549 (lung), HeLa (cervical), and MCF7 (breast) cancer cells, with IC50 values in the low micromolar range (4.63–5.54 µM). nih.gov

Table 2: Examples of Anticancer Activity in Pyrazole Derivatives

Compound/Derivative Cancer Cell Line(s) Mechanism/Target Reported IC50/Activity Reference(s)
Compound 3f MDA-MB-468 (Triple Negative Breast Cancer) Apoptosis induction, ROS generation, Caspase 3 activation. nih.govwaocp.org 14.97 μM (24h), 6.45 μM (48h). nih.govwaocp.org nih.govwaocp.org
Pyrazole-linked benzothiazole-β-naphthol derivatives A549 (Lung), HeLa (Cervical), MCF7 (Breast) Topoisomerase I inhibitors. nih.gov 4.63–5.54 µM. nih.gov nih.gov
Pyrazole carbaldehyde derivative (Compound 43) MCF7 (Breast Cancer) PI3 kinase inhibitor. nih.gov 0.25 μM. nih.gov nih.gov
Indole-linked pyrazole derivatives (Compounds 33 & 34) HCT116 (Colon), MCF7 (Breast), HepG2 (Liver), A549 (Lung) CDK2 inhibitors. nih.gov IC50 < 23.7 µM. nih.gov nih.gov

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that these compounds can trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govresearchgate.net

One key mechanism involves the generation of reactive oxygen species (ROS) within cancer cells. nih.govwaocp.org Elevated ROS levels can lead to oxidative stress, damaging cellular components and initiating the apoptotic cascade. waocp.org This process is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program. waocp.orgmdpi.com For instance, treatment of MDA-MB-468 breast cancer cells with a pyrazole derivative led to increased ROS levels and activation of caspase-3, a key executioner caspase. nih.govwaocp.org

Furthermore, pyrazole derivatives can modulate the expression of key apoptotic regulatory proteins. nih.govmdpi.com Research on a pyrazolo[3,4-d]pyridazine derivative in lung cancer cells demonstrated a disruption of the Bcl-2/Bax balance. nih.gov The treatment led to a significant downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, tipping the cellular balance towards apoptosis. nih.govmdpi.com This shift was also associated with the overexpression of caspase-3 and the tumor suppressor p53. nih.gov

In addition to inducing apoptosis, pyrazole derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. nih.govmdpi.com The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Certain pyrazole compounds have been shown to cause cell cycle arrest at specific checkpoints, such as the G1 or G2/M phase, preventing cancer cells from dividing. nih.govrsc.org

For example, treatment of MDA-MB-468 cells with a potent pyrazole derivative induced cell cycle arrest in the S phase. nih.govwaocp.org Other studies have identified pyrazole derivatives that arrest the cell cycle at the G2/M phase, often by inhibiting tubulin polymerization, which is essential for mitotic spindle formation. nih.govmdpi.com A thieno[2,3-c]pyrazole derivative, Tpz-1, was found to interfere with cell cycle progression and disrupt mitotic spindle formation in cancer cells. mdpi.com Similarly, certain pyrazoline derivatives were observed to inhibit cell cycle progression in human bladder cancer cells, leading to a significant increase in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov

The pyrazole scaffold is a well-established pharmacophore for anti-inflammatory and analgesic agents. nih.govresearchgate.netbenthamdirect.comnih.gov The blockbuster non-steroidal anti-inflammatory drug (NSAID) Celecoxib features a pyrazole core and functions as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.govresearchgate.net Many pyrazole derivatives exhibit their anti-inflammatory effects by inhibiting COX enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. researchgate.netnih.gov

One novel pyrazole derivative, FR140423, demonstrated potent, dose-dependent anti-inflammatory effects in carrageenin-induced paw edema models, proving to be two- to three-fold more potent than indomethacin. nih.gov This compound was also found to be a highly selective COX-2 inhibitor. nih.gov In addition to their anti-inflammatory action, many pyrazoles possess analgesic properties. benthamdirect.comnih.gov FR140423 not only showed anti-hyperalgesic effects in an inflammation model but also produced a direct analgesic effect in the tail-flick test, an activity that could be blocked by an opioid antagonist, suggesting a unique, morphine-like mechanism in addition to its NSAID properties. nih.gov

Pyrazole derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.govresearchgate.neteurekaselect.com They can influence glucose homeostasis through various mechanisms, including the inhibition of key digestive enzymes and activation or antagonism of receptors involved in metabolic regulation. researchgate.neteurekaselect.commdpi.com

A significant mechanism of action is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.commdpi.com By inhibiting these enzymes, pyrazole derivatives can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. mdpi.com Several studies have reported that pyrazole-based Schiff bases possess higher inhibitory effects on α-amylase and α-glucosidase compared to the standard drug acarbose. mdpi.com The antidiabetic activity of these compounds is often attributed to interactions between the pyrazole moiety and amino acid residues in the active sites of these enzymes. mdpi.com

Beyond enzyme inhibition, pyrazole compounds can act as agonists at peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, which are crucial regulators of glucose and lipid metabolism and insulin (B600854) sensitivity. nih.goveurekaselect.com They have also been investigated as inhibitors of sodium-glucose co-transporters (SGLT1 and SGLT2) and dipeptidyl peptidase-4 (DPP-4), which are other validated targets for diabetes therapy. researchgate.neteurekaselect.com

Table 3: Mechanisms of Antidiabetic Activity for Pyrazole Derivatives

Mechanism of Action Target Enzyme/Receptor Outcome Reference(s)
Enzyme Inhibition α-amylase, α-glucosidase Reduced post-meal blood glucose spikes. mdpi.commdpi.com mdpi.commdpi.com
Receptor Agonism Peroxisome proliferator-activated receptor-γ (PPAR-γ) Improved insulin sensitivity. nih.goveurekaselect.com nih.goveurekaselect.com
Transporter Inhibition Sodium-glucose co-transporter 1 & 2 (SGLT1/2) Reduced glucose reabsorption in the kidneys. researchgate.neteurekaselect.com researchgate.neteurekaselect.com
Enzyme Inhibition Dipeptidyl peptidase-4 (DPP-4) Increased levels of incretin (B1656795) hormones, enhancing insulin secretion. researchgate.neteurekaselect.com researchgate.neteurekaselect.com

Antiviral Activities (e.g., Anti-HIV, Anti-SARS-CoV-2)

Pyrazole derivatives have emerged as a significant class of compounds in the search for novel antiviral agents, demonstrating notable activity against human immunodeficiency virus (HIV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

The pyrazole scaffold is a key component in the development of potent anti-HIV agents. nih.gov Research has shown that certain pyrazole derivatives can act as effective inhibitors of HIV-1. For instance, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 replication in acutely infected C8166 cells. mdpi.com Several of these compounds displayed single-digit micromolar antiviral potencies and low toxicity. mdpi.com Notably, compounds 9g and 15i from this series exhibited potent anti-HIV-1 activities with EC50 values below 5 µM and a therapeutic index greater than 100, marking them as potential lead compounds for further development. mdpi.com

Other studies have focused on pyrazole derivatives as inhibitors of HIV-1 reverse transcriptase (RT). Lersivirine, a pyrazole derivative, is a known potent inhibitor of HIV-1 RT. rsc.org More recently synthesized pyrazole compounds have also shown the ability to inhibit HIV-1 RT with IC50 values as low as 0.93 µM. rsc.org Furthermore, pyrrolyl pyrazole carboxylic acids have been designed as non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. acs.org Among these, oxyphenylpyrrolyl–pyrazoles showed inhibitory activities in the low micromolar to submicolar range, with compound 11b being the most potent, inhibiting RNase H with an IC50 of 0.27 μM. acs.org

The minimal cytotoxicity of many pyrazole compounds makes them attractive candidates for the development of new antiretroviral drugs. rsc.org

In the context of the global threat posed by coronaviruses, pyrazole derivatives have been investigated as potential antiviral agents against SARS-CoV-2 and other related viruses. rsc.orgrsc.org A study on hydroxyquinoline-pyrazole candidates revealed promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds exhibited potent inhibition of SARS-CoV-2 at lower concentrations, and their selectivity indices suggest they could be selective antiviral agents. rsc.orgrsc.org

Molecular docking studies have been employed to assess the binding affinity of synthesized pyrazole compounds to key viral proteins of SARS-CoV-2. rsc.orgrsc.org For example, novel thiobarbituric acid-based pyrazoles were investigated for their antiviral activity against the SARS-CoV-2 main protease (Mpro). tandfonline.com Pyrazolinone 19 demonstrated a notable docking score of -7.293 kcal/mol and showed hydrogen bond interactions with key residues of the Mpro, suggesting potential inhibitory activity. tandfonline.com Another series of pyranopyrazoles was evaluated against human coronavirus 229E (HCoV-229E) as a model for the Coronaviridae family. nih.gov Compound 18 from this series displayed a high selectivity index of 12.6 and significant inhibitory capacity against HCoV-229E. nih.gov This compound also showed an 84.5% inhibition of SARS-CoV-2 Mpro, comparable to the positive control tipranavir. nih.gov

Compound/Derivative ClassVirusTargetActivity (IC50/EC50)Selectivity Index (SI)
Dihydro-pyrrolo[3,4-c]pyrazole-dione (9g , 15i )HIV-1Replication< 5 µM> 100
Pyrrolyl–pyrazole carboxylic acid (11b )HIV-1RNase H0.27 µM>2 orders of magnitude vs IN
Pyrazole derivative (5f )HIV (Q23 pseudovirus)Infection0.39 ± 0.13 μMNot specified
Hydroxyquinoline-pyrazolesSARS-CoV-2Not specifiedPotent at low concentrationsIndicates potential as selective agents
Pyranopyrazole (18 )HCoV-229EReplicationNot specified12.6
Pyranopyrazole (18 )SARS-CoV-2Mpro84.5% inhibitionNot specified

Enzyme Inhibition Studies (e.g., InhA, Arylamine N-acetyltransferase, Monoamine Oxidase B (MAO-B))

The pyrazole scaffold has been identified as a versatile framework for the design of potent and selective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a crucial target for the development of antitubercular drugs. Inspired by the known InhA inhibitor triclosan, researchers have designed and synthesized 3-(p-chlorophenyl)-1-phenylpyrazole derivatives. nih.gov Among these, urea (B33335) derivatives 8d and 8g demonstrated the most promising antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, which is superior to triclosan's MIC of 20 µg/mL. nih.gov These compounds are believed to exert their effect through potential InhA inhibition. nih.gov

A series of 3,5-diaryl-1H-pyrazoles has been synthesized and evaluated as specific inhibitors of prokaryotic arylamine N-acetyltransferase (NAT) enzymes. nih.gov This research was initiated based on a hit compound, a 3,5-diaryl-1H-pyrazole, identified from a high-throughput screen that was found to inhibit the growth of Mycobacterium tuberculosis. nih.gov The study focused on establishing structure-activity relationships for this class of compounds as NAT inhibitors. nih.gov

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of neurotransmitters and its inhibition is a therapeutic strategy for neurodegenerative disorders. nih.gov Halogenated pyrazolines have been investigated for their inhibitory activities against human MAO-A and MAO-B. nih.gov It was found that halogen substitutions on the phenyl ring at the fifth position of the pyrazoline core led to potent and selective MAO-B inhibition. nih.gov For instance, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7 ) showed the highest potency against MAO-B with an IC50 value of 0.063 µM and a high selectivity index of 133.0. nih.gov Kinetic studies revealed that EH7 is a reversible and competitive inhibitor of MAO-B, with a Ki value of 0.034 ± 0.0067 µM. nih.gov

Another study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives also reported high inhibitory activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range for most compounds. acs.org

Compound/Derivative ClassEnzyme TargetInhibitory Activity (IC50/Ki/MIC)Selectivity
3-(p-chlorophenyl)-1-phenylpyrazole (8d , 8g )InhAMIC = 6.25 µg/mLNot specified
3,5-diaryl-1H-pyrazolesArylamine N-acetyltransferaseStructure-activity relationships establishedSpecific for prokaryotic NATs
Halogenated pyrazoline (EH7 )MAO-BIC50 = 0.063 µM; Ki = 0.034 µMSI = 133.0 (MAO-B vs MAO-A)
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazolesMAO-A / MAO-BKi = 4-27 nM (MAO-A); Ki = 1.5-50 nM (MAO-B)Varies by compound

Ferroptosis Inhibitory Activity

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a potential therapeutic strategy for diseases like neurodegenerative disorders and ischemia-reperfusion injury. nih.gov Recent research has identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis. nih.govfrontiersin.org

Through phenotypic screening of in-house compound libraries, a 4-hydroxyl pyrazole derivative, HW-3 , was identified with good ferroptosis inhibitory activity (EC50 = 120.1 ± 3.5 nM). nih.gov This discovery prompted the design and synthesis of a series of related 4-hydroxyl pyrazole derivatives to explore their structure-activity relationship. nih.gov Among the synthesized compounds, compound 25 demonstrated significantly potent inhibition of RSL3-induced ferroptosis in HT-1080 cells, with an EC50 value of 8.6 ± 2.2 nM. nih.govscribd.com This potency is approximately three-fold greater than that of the well-known ferroptosis inhibitor ferrostatin-1 (Fer-1), which has an EC50 of 23.4 ± 1.3 nM. nih.govscribd.com The potent ferroptosis inhibitory activity of compound 25 was further confirmed in multiple other cell lines. nih.gov Mechanistic studies suggest that compound 25 inhibits ferroptosis through its intrinsic radical-trapping antioxidant capacity. nih.gov

CompoundCell LineInducerInhibitory Activity (EC50)
HW-3 HT-1080RSL3120.1 ± 3.5 nM
Compound 25 HT-1080RSL38.6 ± 2.2 nM
Ferrostatin-1 (Reference) HT-1080RSL323.4 ± 1.3 nM

Antioxidant Potential (e.g., DPPH, ABTS, FRAP Assays)

Pyrazole derivatives have been investigated for their antioxidant properties through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

A study on novel 3,5-disubstituted-2-pyrazoline and pyrazole derivatives demonstrated notable antioxidant activities. lew.ro In the DPPH scavenging assay, these compounds showed SC50 values ranging from 9.91 to 15.16 µg/mL. lew.ro Specifically, compound 2b was identified as an efficient DPPH radical scavenger with an SC50 value of 9.91 µg/mL. lew.ro In the ABTS assay, compounds 2a and 2b were found to be more potent radical scavengers than the standard antioxidant butylated hydroxytoluene (BHT). lew.ro

Another investigation into a series of pyrazoline, phenylpyrazoline, isoxazoline, and pyrazoline carbothioamide derivatives also revealed excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov Compounds 3a, 4e, 5b, 5c, 6a, 6c, and 6e were particularly effective, with activities comparable to the standard ascorbic acid. nih.gov

The mechanism of antioxidant action for pyrazole derivatives can involve pathways such as free radical scavenging. nih.gov The antioxidant potential of these compounds is often evaluated using a combination of assays like DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) to provide a comprehensive understanding of their capabilities. ijpsonline.come3s-conferences.org

Compound/Derivative ClassAssayAntioxidant Activity (SC50/Potency)
3,5-disubstituted-2-pyrazolines/pyrazolesDPPHSC50: 9.91-15.16 µg/mL
3,5-disubstituted-2-pyrazolines/pyrazolesABTSMore potent than BHT
Pyrazoline/isoxazoline derivativesDPPH, NO, SuperoxideExcellent scavenging activity, comparable to ascorbic acid

Insecticidal and Acaricidal Activities

Pyrazole derivatives are a well-established class of compounds in the agrochemical field, with many analogues exhibiting potent insecticidal and acaricidal activities.

Novel pyrazole derivatives have been designed and synthesized with the aim of discovering new insecticides. frontiersin.org A series of flupyrimin (B3323723) derivatives containing an arylpyrazole core showed excellent insecticidal activity against the diamondback moth, Plutella xylostella. frontiersin.org Several of these compounds achieved 100% lethality at a concentration of 400 µg/ml, and some maintained over 70% insecticidal activity at a concentration as low as 25 µg/ml. frontiersin.org

Similarly, N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety have been developed as effective insecticides against Lepidoptera pests. mdpi.com Compound 7g from this series demonstrated excellent insecticidal activities against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, which are comparable to the commercial insecticide indoxacarb. mdpi.com Furthermore, pyrazole-heterocyclic diamides have shown lethal activities against Mythimna separata and Aphis medicaginis. researchgate.net

The acaricidal properties of pyrazole analogues have also been a subject of significant research. A series of novel pyrazolyl acrylonitrile (B1666552) derivatives were designed to target the carmine (B74029) spider mite, Tetranychus cinnabarinus. nih.gov Compound 19 from this series exhibited excellent acaricidal activity against all developmental stages of T. cinnabarinus, outperforming the commercial acaricides cyenopyrafen (B1258504) and spirodiclofen. nih.gov

In another study, isoxazole (B147169) and pyrazole derivatives of the natural product bisdemethoxycurcumin (B1667434) were synthesized and evaluated for their acaricidal activities against Tetranychus cinnabarinus and the citrus red mite, Panonychus citri. researchgate.net Compound 4 , a pyrazole derivative, showed the most promising acaricidal activity, being about 31.0- and 59.1-fold more potent against P. citri than the parent compound and 2.2-fold more potent than the commercial acaricide pyridaben (B1679940) at 72 hours.

Compound/Derivative ClassTarget PestActivity (LC50 / Lethality)
Flupyrimin-arylpyrazole derivativesPlutella xylostella100% lethality at 400 µg/ml
N-pyridylpyrazole-thiazole (7g )Plutella xylostella5.32 mg/L
N-pyridylpyrazole-thiazole (7g )Spodoptera exigua6.75 mg/L
N-pyridylpyrazole-thiazole (7g )Spodoptera frugiperda7.64 mg/L
Pyrazolyl acrylonitrile (19 )Tetranychus cinnabarinusBetter than cyenopyrafen and spirodiclofen
Pyrazole derivative of bisdemethoxycurcumin (4 )Panonychus citri59.1-fold more potent than parent compound

Mechanistic Studies of Biological Action

Understanding the mechanism of action of biologically active compounds is crucial for their development as therapeutic agents or agrochemicals. For pyrazole derivatives, mechanistic studies have focused on identifying and validating their molecular targets.

The diverse biological activities of pyrazole derivatives are a result of their interaction with a variety of molecular targets, including enzymes, receptors, and ion channels.

Enzyme Inhibition: As detailed in section 5.1.6, pyrazole analogues have been shown to inhibit several enzymes. Halogenated pyrazolines are competitive inhibitors of Monoamine Oxidase B (MAO-B) . nih.gov Molecular dynamics studies have shown that compounds like EH7 have a good binding affinity within the active site of MAO-B. nih.gov Similarly, pyrazole derivatives have been identified as inhibitors of the Mycobacterium tuberculosis enzyme InhA . nih.gov In the context of antiviral activity, pyrrolyl pyrazoles selectively inhibit the HIV-1 Ribonuclease H (RNase H) function of reverse transcriptase. acs.org The antioxidant effects of some pyrazoles have been linked to the inhibition of NADPH oxidase , a major source of reactive oxygen species in cells. nih.gov

Receptor Interaction: In the field of insecticides, 1-phenylpyrazoles, such as fipronil, are known to target the chloride channel of the gamma-aminobutyric acid (GABA) receptor in insects. frontiersin.org This interaction blocks the inhibitory neurotransmission, leading to hyperexcitation and death of the insect. Molecular docking studies of newer phenylpyrazole analogues, such as compound A15 , also indicate potential binding interactions with the GABA receptor. acs.org

Ion Channel Modulation: The action of pyrazole insecticides on the GABA receptor is a prime example of ion channel modulation. By binding to the receptor, these compounds interfere with the normal flow of chloride ions, thus disrupting the central nervous system of the insect.

These mechanistic insights, often gained through a combination of biochemical assays, molecular docking, and other computational methods, are invaluable for the rational design and optimization of new pyrazole-based compounds with enhanced potency and selectivity for their intended biological targets.

Cellular Signaling Pathway Interventions

Research into pyrazole analogues has revealed their ability to modulate numerous cellular signaling pathways, which are fundamental to their observed biological effects, particularly in oncology.

Kinase Inhibition: A primary mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, which plays a key role in cell cycle progression. nih.govnih.gov For instance, novel pyrazole compounds have shown strong inhibitory activity against the CDK2/cyclin A2 enzyme complex, leading to cell cycle arrest at the G1 phase and the induction of apoptosis. nih.govrsc.org Compounds have been identified with IC₅₀ values as low as 0.96 μM for CDK2 inhibition. nih.gov

Receptor Tyrosine Kinases (RTKs): Pyrazole-based hybrids have demonstrated inhibitory effects on key RTKs involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Some fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2, with IC₅₀ values of 0.09 µM and 0.23 µM, respectively. nih.gov

Other Kinases: Pyrazole analogues have also been developed as inhibitors of other kinases implicated in cancer, such as Haspin and PIM-1, which are involved in mitotic progression and cell survival. mdpi.com

Induction of Apoptosis: Many pyrazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis, through various signaling cascades.

ROS Generation and Oxidative Stress: Some pyrazole derivatives can induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells. nih.gov Elevated ROS levels lead to oxidative damage to cellular components and activate apoptotic pathways. nih.govnih.gov This mechanism has been observed in triple-negative breast cancer cells, where a pyrazole derivative triggered apoptosis through ROS production and subsequent activation of caspase-3. nih.gov

Caspase Activation: The apoptotic process is executed by a family of proteases called caspases. Pyrazole compounds have been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, leading to the activation of key executioner caspases like caspase-3, -8, and -9. researchgate.netnih.gov

Modulation of Apoptotic Proteins: The activity of pyrazole analogues can also involve the regulation of pro- and anti-apoptotic proteins. Studies have shown that these compounds can lead to the upregulation of pro-apoptotic proteins like p53, p21, and BAX, and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com

Anti-inflammatory Pathways: In the context of inflammation, pyrazole derivatives have been found to reduce the secretion of key pro-inflammatory cytokines. Certain 3,5-diarylpyrazole derivatives can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in stimulated monocytic cells. nih.govmdpi.com

The table below summarizes the intervention of various pyrazole analogues in specific cellular signaling pathways.

Pyrazole Analogue Class Target Pathway/Protein Observed Effect Cell Line(s)
Pyrazole-based hybridsCDK2Inhibition, Cell cycle arrestHCT116, MCF7, HepG2, A549
Fused pyrazole derivativesEGFR, VEGFR-2Dual InhibitionHepG2
Pyrazolo[4,3-f]quinolinesHaspin KinaseInhibitionHCT116, HeLa
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleROS/Caspase-3Induction of ApoptosisMDA-MB-468
3,5-diarylpyrazolesTNF-α, IL-6Inhibition of secretionMonocytic cells

In Vitro Pharmacological Evaluation Methods

A variety of standardized in vitro assays are employed to assess the pharmacological properties of newly synthesized pyrazole analogues, particularly their cytotoxic and mechanistic activities.

Cytotoxicity and Antiproliferative Assays: The initial screening of pyrazole derivatives often involves evaluating their ability to inhibit cancer cell growth.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. srrjournals.commdpi.comnih.gov Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. nih.gov This assay is used to determine the IC₅₀ (or EC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.comcnpereading.com

Sulforhodamine B (SRB) Assay: The SRB assay is another method used to measure cell proliferation and cytotoxicity. It is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass. nih.govrsc.org

Apoptosis Detection Assays: To determine if cytotoxicity is mediated by apoptosis, several techniques are utilized.

Annexin V-FITC/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method to detect apoptosis. nih.gov Annexin V has a high affinity for phosphatidylserine (B164497), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by the active enzyme. nih.gov

Cell Cycle Analysis:

Flow Cytometry with DNA Staining: To investigate the effect of pyrazole compounds on cell cycle progression, cells are treated with the compound and then stained with a DNA-binding fluorescent dye like Propidium Iodide (PI) or DAPI. nih.govauctoresonline.org The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis then quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest. nih.govauctoresonline.orgresearchgate.net

Enzyme Inhibition Assays: To confirm the direct interaction of pyrazole analogues with specific molecular targets, enzyme inhibition assays are performed. For example, the inhibitory activity against kinases like CDK2 can be measured using in vitro kinase assay kits, which typically quantify the phosphorylation of a specific substrate. nih.gov Similarly, the inhibition of enzymes like xanthine (B1682287) oxidase can be assessed spectrophotometrically by measuring the reduction in the formation of its product, uric acid. nih.gov

The following table details common in vitro methods used for evaluating pyrazole compounds.

Evaluation Method Purpose Principle
MTT AssayMeasures cell viability and cytotoxicityEnzymatic reduction of tetrazolium salt to formazan by metabolically active cells.
SRB AssayMeasures cell density based on total cellular protein contentStaining of total cellular protein with Sulforhodamine B dye.
Annexin V/PI StainingDetects and quantifies apoptosis and necrosisFlow cytometric detection of phosphatidylserine exposure (Annexin V) and loss of membrane integrity (PI).
Cell Cycle AnalysisDetermines the distribution of cells in different cell cycle phasesFlow cytometric analysis of DNA content using fluorescent dyes like Propidium Iodide (PI).
In Vitro Kinase AssayMeasures inhibition of specific kinase enzymesQuantifies the phosphorylation of a substrate by a target kinase in the presence of the inhibitor.

Structure Activity Relationship Sar Studies of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole Analogues

Influence of Pyrazole (B372694) Ring Substituents on Biological Activity

The pyrazole core is a versatile scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. nih.gov Studies on various pyrazole derivatives have demonstrated that modifications at the C3 and C5 positions can significantly impact their pharmacological profiles. nih.gov The electronic properties, size, and lipophilicity of these substituents play a crucial role in the interaction of the molecule with its biological target. acs.org

In the context of pyrazole-based inhibitors, the introduction of different substituents on the pyrazole ring has been shown to modulate activity. For instance, in a series of pyrazole sulfonamides, altering the alkyl groups at the C5 position influenced inhibitory potency. While extending the alkyl chain from methyl to ethyl, n-butyl, isopropyl, and tert-butyl was generally well-tolerated, an n-propyl substituent resulted in a threefold increase in potency compared to the methyl analogue. acs.org This suggests the presence of a specific lipophilic pocket in the target protein that can accommodate an alkyl chain of a particular length and bulk. acs.org However, increasing lipophilicity at both the C3 and C5 positions simultaneously, such as with a 3,5-diethyl substitution, led to a decrease in activity, indicating a delicate balance is required for optimal interaction. acs.org

Furthermore, the electronic nature of the substituents on the pyrazole ring is a critical determinant of biological activity. In one study, replacing an electron-donating methoxy (B1213986) group with an electron-withdrawing trifluoromethyl group at the C3 position of a pyrazole derivative resulted in a significant drop in efficacy. acs.org Similarly, the regiochemistry of substituents can be pivotal; for example, in certain anti-HIV phenylpyrazole derivatives, the specific placement of groups on the pyrazole ring was essential for potent activity. nih.gov

These findings underscore the importance of carefully selecting substituents for the pyrazole ring to optimize the biological activity of 4-(4-iodophenoxy)-1-isopropyl-1H-pyrazole analogues.

Table 1: Influence of Pyrazole Ring C5-Substituent on Inhibitory Activity of an Analogous Pyrazole Sulfonamide Series acs.org

CompoundC5-SubstituentIC50 (μM)
Analogue 1Methyl1.00
Analogue 2Ethyl0.62
Analogue 3n-Propyl0.33
Analogue 4n-Butyl0.91
Analogue 5iso-Propyl0.64
Analogue 6tert-Butyl0.78

Role of the Iodophenoxy Moiety in Modulating Biological Response

The 4-iodophenoxy group at the C4 position of the pyrazole ring is a significant feature of the parent compound. Halogen atoms, such as iodine, can participate in various non-covalent interactions, including halogen bonding, which can contribute to the binding affinity of a ligand to its target protein. The iodine atom, in particular, is a strong halogen bond donor.

While direct SAR studies on the 4-iodophenoxy moiety of this specific pyrazole are not extensively documented in the provided context, the importance of the phenoxy group and its substituents can be inferred from related classes of compounds. For instance, in the development of kinase inhibitors, the nature of the aryl group attached to the pyrazole core is often critical for achieving high potency and selectivity. mdpi.com

The substitution pattern on the phenyl ring of the phenoxy group can influence activity by altering the electronic distribution and steric profile of the molecule. The position of the iodine atom at the para-position is likely to have a distinct effect compared to ortho or meta substitutions. This positioning can direct the interaction of the molecule within a binding pocket.

In broader studies of pyrazole derivatives, the introduction of halogenated phenyl groups has been a common strategy to enhance biological activity. For example, in a series of anti-HIV phenylpyrazole derivatives, the presence of dichloro-substituted phenyl groups was found in the most potent compounds. nih.gov This highlights the favorable role that halogen atoms can play in ligand-target interactions.

Impact of the Isopropyl Group on Potency and Selectivity

The N1-substituent on the pyrazole ring is known to significantly influence the physicochemical properties and biological activity of pyrazole-containing compounds. The isopropyl group at the N1 position of this compound is a key feature that can affect its potency and selectivity.

The size and lipophilicity of the N1-substituent can impact how the molecule fits into and interacts with the binding site of a biological target. An isopropyl group, being a small, branched alkyl group, provides a degree of steric bulk that can be crucial for orienting the molecule correctly for optimal binding.

In studies of related heterocyclic compounds, the nature of the N-alkyl substituent has been shown to be critical for activity. For instance, in a series of pyrazolopyrimidine IRAK4 inhibitors, modifications to the N-substituent were explored to improve drug-like properties. researchgate.net Similarly, in a study of phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi, a 2-isopropyl derivative was among the compounds investigated, indicating the relevance of this substituent in modulating biological activity. frontiersin.org

The isopropyl group can also influence the metabolic stability of the compound. Its branched nature may render it less susceptible to certain metabolic enzymes compared to a linear alkyl chain. This can lead to an improved pharmacokinetic profile, which is a critical aspect of drug design.

Stereochemical Considerations and Their Effect on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. If a molecule and its biological target are chiral, it is highly likely that one enantiomer or diastereomer will exhibit greater activity than the others. While this compound itself is not chiral, the introduction of chiral centers through modification of its substituents would necessitate stereochemical considerations.

For instance, if the isopropyl group were to be replaced by a chiral substituent, or if chiral centers were introduced on the pyrazole ring or the phenoxy moiety, it would be expected that the different stereoisomers would display varying levels of biological activity. This is because the three-dimensional arrangement of atoms in a molecule dictates how it interacts with the chiral environment of a biological receptor or enzyme active site.

Although specific stereochemical studies on this particular pyrazole are not detailed in the provided search results, the general principles of medicinal chemistry underscore the importance of stereochemistry in drug design and development. The synthesis of single enantiomers and the evaluation of their individual biological activities are standard practices in the optimization of lead compounds.

Design Principles for Optimized Pyrazole-Based Scaffolds

Based on the SAR studies of this compound analogues and related pyrazole derivatives, several key design principles emerge for the development of optimized pyrazole-based scaffolds:

Fine-tuning Pyrazole Ring Substituents: The substituents at the C3 and C5 positions of the pyrazole ring should be carefully selected to balance lipophilicity and electronic properties for optimal interaction with the target. Small alkyl groups or other functional groups that can engage in specific interactions, such as hydrogen bonding, may be beneficial. acs.org

Strategic Use of Halogenation: The iodophenoxy moiety suggests that halogen bonding can be a valuable interaction to exploit. Exploring other halogens (e.g., bromine, chlorine) or different substitution patterns on the phenyl ring could lead to improved potency and selectivity.

Optimization of the N1-Substituent: The N1-isopropyl group appears to be a favorable feature. However, exploring other small alkyl or cycloalkyl groups could further enhance potency, selectivity, and pharmacokinetic properties. The goal is to find the optimal size and shape to fit the specific binding pocket of the target.

Incorporation of Polar Groups: To improve properties such as solubility and to introduce additional hydrogen bonding interactions, the incorporation of polar functional groups at appropriate positions on the scaffold should be considered.

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core pyrazole structure, replacing the phenoxy linker with other bioisosteric groups could lead to novel compounds with improved properties. Similarly, exploring different heterocyclic cores as alternatives to the pyrazole ring, while keeping key interacting moieties, is a valid strategy in lead optimization. researchgate.net

By applying these design principles, medicinal chemists can rationally design and synthesize new analogues of this compound with enhanced biological activity and improved drug-like properties.

Potential Applications of 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole in Research and Industry

Development as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The structure of 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole makes it a candidate for development into such a tool. The iodopyrazole moiety serves as a valuable precursor for creating more complex molecules through synthetic reactions like cross-coupling. researchgate.netnih.gov This adaptability allows for the attachment of reporter groups or reactive functionalities, enabling the investigation of protein function or the visualization of cellular processes.

Furthermore, the iodine atom can be substituted with a radioisotope, such as Iodine-124, which has a half-life of 4.2 days and is suitable for Positron Emission Tomography (PET) imaging. acs.org This modification would transform the molecule into a radiotracer, allowing for non-invasive, quantitative imaging of biological pathways and pharmacokinetic studies in living organisms. acs.org

Lead Compound Identification in Drug Discovery Programs

The pyrazole (B372694) core is a cornerstone in modern drug discovery, found in a wide array of approved pharmaceuticals with diverse therapeutic actions, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govacademicstrive.comnih.gov Drugs like sildenafil, ibrutinib, and ruxolitinib (B1666119) feature a pyrazole or a fused pyrazole structure, highlighting the scaffold's success in yielding potent and selective drugs. nih.gov

The compound this compound can serve as a lead structure in drug discovery programs. Its components contribute to properties desirable in drug candidates:

Pyrazole Core : Provides a rigid scaffold for orienting functional groups and engaging with biological targets. rsc.org

Iodophenoxy Group : The iodine atom can participate in halogen bonding, a type of interaction that can enhance binding affinity to protein targets. The entire group can be modified to explore structure-activity relationships (SAR).

Isopropyl Group : This lipophilic group can influence the compound's solubility, membrane permeability, and metabolic stability.

By modifying these structural components, medicinal chemists can generate a library of derivatives to screen for activity against various diseases, aiming to identify novel therapeutic agents. nih.gov

Agrochemical Development (e.g., Fungicides, Herbicides, Insecticides)

Pyrazole derivatives are well-established in the agrochemical industry. academicstrive.comresearchgate.net The pyrazole scaffold is a key feature in many commercial pesticides. rsc.org For instance, Fenpyrazamine is a pyrazolone-based fungicide used to control Botrytis in greenhouse crops. nih.gov The biological activity of the pyrazole nucleus makes it a promising foundation for the development of new agents for crop protection. rsc.org

The potential of this compound in this sector lies in its core structure. It could be used as a starting material to synthesize novel fungicides, herbicides, or insecticides. Research in this area would involve creating analogues and testing their efficacy and selectivity against various pests, weeds, and plant pathogens.

Potential Agrochemical Application Relevant Structural Feature Example of a Pyrazole-Based Agrochemical
FungicidePyrazole CoreFenpyrazamine
InsecticidePyrazole CoreVarious reported pyrazole derivatives rsc.org
HerbicidePyrazole CoreNot specified in search results

Applications in Fluorescent Labeling and Bioimaging

The applications of this compound in bioimaging are twofold, stemming from both the pyrazole ring and the iodine atom.

Firstly, pyrazole derivatives have been utilized in the creation of fluorescent compounds. academicstrive.comresearchgate.net While the subject molecule itself is not inherently fluorescent, its pyrazole structure can be chemically modified to create novel fluorescent probes for cell labeling and bio-analytical assays.

Secondly, and more significantly, the presence of a heavy iodine atom makes the compound suitable for X-ray-based imaging modalities like computed tomography (CT). nih.govnih.gov Iodinated compounds are the most prevalent intravenous contrast media used for in vivo CT imaging because the high atomic number of iodine (Z=53) allows it to strongly absorb X-rays, enhancing the visibility of tissues and vascular structures. nih.govradiopaedia.orgwikipedia.org The molecule could serve as a scaffold for developing new, potentially more effective or safer, CT contrast agents.

Imaging Modality Key Atom/Group Principle of Application
X-ray / CTIodineHigh atomic number leads to strong X-ray absorption, creating contrast. radiopaedia.org
PETIodine (as ¹²⁴I)Positron emission allows for quantitative imaging of biological processes. acs.org
FluorescencePyrazole CoreServes as a scaffold for the synthesis of fluorescent dyes. academicstrive.comresearchgate.net

Industrial Uses in Dyes and Pigments

The pyrazole structural motif is a fundamental building block in the dye and pigment industry. academicstrive.comresearchgate.net Specifically, pyrazolone-based compounds are widely used as intermediates in the synthesis of organic pigments and dyes. primachemicals.com These dyes are known for their high color strength, brightness, and stability, making them suitable for a variety of applications including textiles, plastics, paints, and coatings. primachemicals.comnih.gov

Azo dyes, a significant class of colorants, often incorporate the pyrazole ring. rsc.org The synthesis typically involves a diazotization-coupling reaction. nih.govrsc.org Given this precedent, this compound could be explored as a precursor or intermediate in the manufacturing of novel dyes. Its specific substituents would influence the final color and properties of the resulting pigment, potentially leading to new colorants with unique characteristics for industrial use.

Future Research Directions and Challenges for 4 4 Iodophenoxy 1 Isopropyl 1h Pyrazole

Exploration of Novel and Efficient Synthetic Routes

The development of robust and efficient synthetic methodologies is paramount for the exploration of 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole and its analogues. While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation, are well-established, future research must focus on modern, more efficient, and sustainable approaches. researchgate.netbenthamdirect.com

Key areas for exploration include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, improved scalability, and reduced reaction times. mdpi.comnih.gov Implementing a flow-based synthesis for the pyrazole core and the subsequent ether linkage could streamline production and facilitate library synthesis. galchimia.comrsc.org

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields for key steps, such as the formation of the pyrazole ring or the copper-catalyzed C-O coupling to form the diaryl ether. researchgate.net

Novel Catalytic Systems: Research into more efficient catalysts for both C-N bond formation (pyrazole ring) and C-O bond formation (ether linkage) is crucial. Copper-catalyzed Ullmann-type coupling is a viable method for creating the 4-phenoxy bond from a 4-iodopyrazole (B32481) precursor, and optimizing this step is a key research target. nih.gov

Regioselective Iodination: Developing highly regioselective methods for the direct iodination of the pyrazole ring is essential. metu.edu.tr While methods exist, improving their efficiency and environmental footprint using techniques like electrosynthesis could be a valuable pursuit. google.comconsensus.app

Table 1: Comparison of Potential Synthetic Strategies

MethodologyPotential AdvantagesKey Research Focus
Flow ChemistryImproved safety, scalability, reproducibility, and speed. mdpi.comnih.govDevelopment of a continuous multi-step synthesis integrating pyrazole formation and etherification. galchimia.comrsc.org
Microwave-Assisted SynthesisSignificant reduction in reaction times; improved yields. researchgate.netOptimization of microwave parameters for key bond-forming reactions.
Advanced CatalysisHigher efficiency, lower catalyst loading, milder reaction conditions.Discovery of new ligands for Cu- or Pd-catalyzed C-O/C-N coupling reactions. nih.gov
ElectrosynthesisAvoids harsh chemical oxidants for iodination, greener approach. consensus.appOptimizing conditions for the regioselective electrochemical iodination of the pyrazole core.

Advanced Mechanistic Elucidation of Biological Activities

Pyrazole derivatives are known to interact with a wide array of biological targets, acting as inhibitors for enzymes like kinases, cyclooxygenases (COX), and cytochrome P450s. nih.govnih.govnih.gov To advance this compound as a potential therapeutic agent, a deep and precise understanding of its mechanism of action is required.

Future research should employ a combination of computational and experimental techniques:

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can predict binding modes and affinities for various protein targets. nih.govtojqi.netresearchgate.net These studies can help identify key amino acid interactions and guide the rational design of more potent analogues.

Structural Biology: Obtaining X-ray crystal structures of the compound in complex with its biological target(s) would provide definitive evidence of the binding mode and the specific molecular interactions driving inhibition.

Biochemical and Biophysical Assays: In-depth enzyme kinetics studies are needed to determine the type of inhibition (e.g., competitive, non-competitive, covalent). mdpi.com Techniques such as Isothermal Titration Calorimetry (ITC) can be used to precisely measure binding thermodynamics.

Rational Design and Synthesis of Next-Generation Analogues

The structure of this compound is highly amenable to modification, making it an excellent starting point for a rational drug design campaign. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies are essential to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The key modification points are:

The 4-Iodophenyl Group: The iodine atom is a particularly valuable feature, serving as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of chemical groups to probe interactions with the target protein. researchgate.net

The N1-Isopropyl Group: The size and nature of this substituent can influence binding affinity and selectivity. nih.gov Exploring alternative alkyl, cycloalkyl, or aryl groups at this position could lead to improved compounds.

The Pyrazole Core: While often maintained for its favorable properties, substitution at other positions (C3 or C5) of the pyrazole ring could be explored to fine-tune electronic properties and vectorially orient other substituents.

Table 2: Strategies for Rational Analogue Design

Modification SiteSynthetic StrategyGoal of Modification
4-Iodophenyl MoietySuzuki, Sonogashira, Stille, Buchwald-Hartwig cross-coupling reactions.Explore new binding interactions, enhance potency, modulate solubility and metabolic stability.
N1-Isopropyl GroupSynthesis of pyrazole core with different N-substituted hydrazines.Optimize steric and hydrophobic interactions within the binding pocket; improve selectivity. nih.gov
Pyrazole Core (C3/C5)Use of appropriately substituted 1,3-dicarbonyl precursors or post-synthesis functionalization.Fine-tune electronic properties, introduce new interaction points, alter compound geometry. nih.gov

Investigation of New Therapeutic Areas and Biological Targets

The broad pharmacological profile of the pyrazole scaffold suggests that this compound and its derivatives could have applications across multiple therapeutic areas. researchgate.net A systematic screening approach is a critical future direction.

Potential areas for investigation include:

Oncology: Many pyrazole derivatives are potent kinase inhibitors, a crucial class of anticancer agents. Screening against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, CDKs) could reveal new opportunities. nih.gov

Inflammation and Pain: Pyrazoles are famously represented by COX-2 inhibitors like celecoxib. Evaluating the compound for activity against COX enzymes and other inflammatory targets is a logical step. nih.gov

Infectious Diseases: The pyrazole scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral properties. researchgate.netlongdom.org

Neurological Disorders: Certain pyrazole derivatives have shown activity against targets in the central nervous system.

Table 3: Potential Biological Targets for Therapeutic Exploration

Therapeutic AreaPotential Molecular TargetsRationale
OncologyProtein Kinases (EGFR, VEGFR, BTK, CDK), PARPPyrazole is a common core in many approved and investigational kinase inhibitors. nih.govnih.gov
InflammationCyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX)The pyrazole scaffold is central to several well-known anti-inflammatory drugs. nih.gov
Infectious DiseasesBacterial DNA Gyrase, Viral Proteases, Fungal EnzymesThe heterocyclic nature of pyrazoles is conducive to inhibiting microbial enzymes. longdom.org
Metabolic DiseasesDipeptidyl peptidase-4 (DPP-4), Xanthine (B1682287) OxidasePyrazole analogues have shown potential in modulating metabolic pathways.

Overcoming Synthetic and Methodological Challenges

Advancing the study of this compound class is not without its difficulties. Several synthetic and methodological challenges must be addressed.

Scalability: Laboratory-scale syntheses often use conditions that are not amenable to large-scale production. Developing a scalable, cost-effective, and safe synthesis route is a significant hurdle that must be overcome for any potential clinical development. Flow chemistry is a promising solution to this challenge. mdpi.comnih.gov

Greener Chemistry: Many traditional synthetic methods rely on hazardous reagents and solvents. Future work should focus on developing more environmentally benign processes, for instance, by using safer solvents, reducing waste, and employing catalytic rather than stoichiometric reagents.

Intermediate Instability: Some intermediates in pyrazole synthesis, such as certain hydrazones or enaminones, can be unstable, leading to side reactions and lower yields. galchimia.com Methodologies that use stable precursors or generate reactive intermediates in situ under controlled conditions are highly desirable.

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can fully explore the therapeutic potential of this compound and its future generations of analogues.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Iodophenoxy)-1-isopropyl-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and pyrazole ring formation. Key steps require:
  • Temperature control : Reflux in xylene (110–140°C) for 24–30 hours to promote cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of iodophenoxy groups .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-reactions .
  • Purification : Recrystallization (methanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures >90% purity .

Q. Table 1: Synthesis Optimization Parameters

StepKey ConditionsYield RangeReference
Iodophenoxy SubstitutionXylene, reflux, 25–30 hrs60–75%
Pyrazole CyclizationPd catalysis, LiAlH₄ reduction50–65%

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., iodophenoxy aromatic protons at δ 7.2–7.8 ppm, isopropyl methyl groups at δ 1.2–1.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 343.02 .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with known pyrazole affinity (e.g., cannabinoid receptors, kinases) .
  • In vitro Assays :
  • Binding Affinity : Radiolabeled competitive displacement assays (e.g., ³H-CP55940 for cannabinoid receptors) .
  • Enzyme Inhibition : Kinetic assays measuring IC₅₀ values against COX-2 or cytochrome P450 isoforms .
  • Cell-Based Assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can reaction intermediates and mechanistic pathways be elucidated during synthesis?

  • Methodological Answer :
  • Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate intermediates for NMR/LC-MS analysis .
  • DFT Calculations : Simulate transition states to predict regioselectivity in pyrazole ring formation .
  • Isotopic Labeling : ¹³C-labeled iodophenoxy groups track substituent incorporation via isotopic shifts in NMR .

Q. What advanced structural characterization methods resolve conformational ambiguities in this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between the pyrazole ring and iodophenoxy group (e.g., C–I···π interactions) .
  • 2D NMR : NOESY correlations confirm spatial proximity of isopropyl and iodophenoxy moieties .
  • Solid-State NMR : Differentiate polymorphic forms by analyzing ¹⁹F/¹H chemical shifts .

Q. How can structure-activity relationship (SAR) studies be structured to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (Br, Cl) or methyl groups at the 4-phenoxy position to compare IC₅₀ values .
  • Pharmacophore Modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding sites (e.g., iodine as a halogen bond donor) .
  • ADMET Profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes to prioritize leads .

Q. How should researchers address contradictory data in biological activity or synthetic yields?

  • Methodological Answer :
  • Reproducibility Checks : Standardize solvent purity (HPLC-grade) and reaction atmosphere (N₂ vs. air) .
  • Meta-Analysis : Compare datasets across studies to identify outliers (e.g., divergent IC₅₀ values due to assay protocols) .
  • Cross-Validation : Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding affinities .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :
  • Rodent Models :
  • Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis (t₁/₂, Cₘₐₓ) .
  • Toxicity : 28-day repeated-dose studies measuring ALT/AST levels and histopathology .
  • Zebrafish Embryos : Screen for developmental toxicity (LC₅₀) and bioaccumulation potential .

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